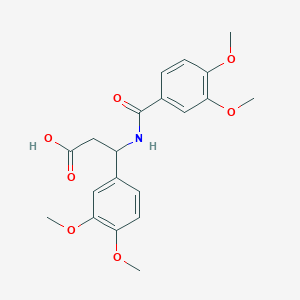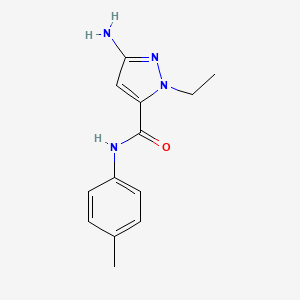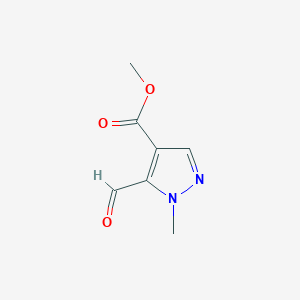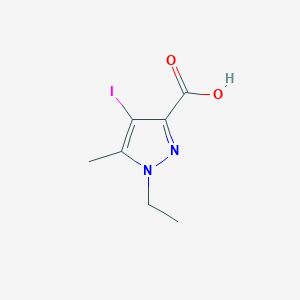![molecular formula C16H18O3 B2438994 [2-(Benzyloxy)-3-ethoxyphenyl]methanol CAS No. 851630-50-7](/img/structure/B2438994.png)
[2-(Benzyloxy)-3-ethoxyphenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-(Benzyloxy)-3-ethoxyphenyl]methanol” is a unique chemical compound with the molecular formula C16H18O3 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “[2-(Benzyloxy)-3-ethoxyphenyl]methanol” is represented by the SMILES stringOCC1=CC=CC(OC)=C1OCC2=CC=CC=C2 and the InChI 1S/C15H16O3/c1-17-14-9-5-8-13(10-16)15(14)18-11-12-6-3-2-4-7-12/h2-9,16H,10-11H2,1H3 . Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Wissenschaftliche Forschungsanwendungen
Photochemical Synthesis
- A study by Dalal et al. (2017) explored the photo-reorganization of certain compounds in methanol, leading to the formation of angular pentacyclic compounds. The presence of a benzyloxy group, similar to the one in [2-(Benzyloxy)-3-ethoxyphenyl]methanol, was found to significantly influence the yield of the dihydro products, demonstrating the importance of this group in photochemical reactions (Dalal et al., 2017).
Molecular Structure Analysis
- Rofouei et al. (2009) investigated a compound with a structure similar to [2-(Benzyloxy)-3-ethoxyphenyl]methanol, focusing on the intermolecular interactions and molecular structure, which can be relevant for understanding the behavior of [2-(Benzyloxy)-3-ethoxyphenyl]methanol in different chemical contexts (Rofouei et al., 2009).
Reactions in Organic Synthesis
- Hartenstein and Sicker (1993) described the use of ethyl 2-nitrophenyl oxalate in hydrogenation reactions in methanol, leading to the formation of various compounds. This kind of reaction mechanism can provide insights into how [2-(Benzyloxy)-3-ethoxyphenyl]methanol might behave under similar conditions (Hartenstein & Sicker, 1993).
Catalysis and Material Science
- Ghorbanloo and Alamooti (2017) conducted a study where they synthesized a complex in methanol, indicating the role methanol can play in the formation and behavior of complex materials. This can be related to the application of [2-(Benzyloxy)-3-ethoxyphenyl]methanol in material science and catalysis (Ghorbanloo & Alamooti, 2017).
Chemical Kinetics and Reaction Mechanisms
- Clennan and Greer (1996) explored the photooxidative behavior of diethyl sulfide in benzene alcohol mixtures, which includes methanol. This research provides insights into the kinetics and mechanisms of reactions involving alcohol solvents, relevant for understanding the behavior of [2-(Benzyloxy)-3-ethoxyphenyl]methanol (Clennan & Greer, 1996).
Methanol as a Solvent in Chemical Reactions
- Barthos et al. (2007) studied the role of methanol in the aromatization of methanol and methylation of benzene over catalysts. This demonstrates the significance of methanol as a solvent in facilitating various chemical reactions, which can be extrapolated to understand the applications of [2-(Benzyloxy)-3-ethoxyphenyl]methanol (Barthos et al., 2007).
Eigenschaften
IUPAC Name |
(3-ethoxy-2-phenylmethoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-2-18-15-10-6-9-14(11-17)16(15)19-12-13-7-4-3-5-8-13/h3-10,17H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSSYQQGMMJMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Benzyloxy)-3-ethoxyphenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}acetamide](/img/structure/B2438912.png)

![2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2438915.png)


![N-(2-(diethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2438922.png)
![4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2438923.png)


![2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/no-structure.png)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2438927.png)
![N-[4-(diethylsulfamoyl)phenyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2438928.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B2438934.png)